N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline
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Overview
Description
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring substituted with dimethyl groups, an aniline moiety, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline typically involves the condensation of 1,1-dimethylnaphthalene-2-carbaldehyde with 2,4-dinitroaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitrobenzene
- **N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitrophenol
- **N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitrotoluene
Uniqueness
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline stands out due to its specific substitution pattern and the presence of both nitro and aniline groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54321-60-7 |
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Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[(1,1-dimethylnaphthalen-2-ylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H16N4O4/c1-18(2)14-6-4-3-5-12(14)7-10-17(18)20-19-15-9-8-13(21(23)24)11-16(15)22(25)26/h3-11,19H,1-2H3 |
InChI Key |
DEFKULOLDCXMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31)C |
Origin of Product |
United States |
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